2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry and their potential biological activities. The presence of both cyano and amide functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively used as reactants in the formation of a variety of heterocyclic compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
It’s known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of biologically active heterocyclic moieties .
Pharmacokinetics
It’s known that the compound can be stored at room temperature .
Result of Action
Many derivatives of cyanoacetamide, including thiazole derivatives, have been reported to exhibit diverse biological activities .
Action Environment
It’s known that the compound can be synthesized under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 1,3-thiazole-4-methylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 1,3-thiazole-4-methylamine with methyl cyanoacetate without solvent at room temperature, which affords the target compound . Another method involves stirring ethyl cyanoacetate with 1,3-thiazole-4-methylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as triethylamine.
Substitution Reactions: Common reagents include hydrazonoyl chlorides and sodium ethoxide.
Major Products
The major products formed from these reactions are various heterocyclic compounds, including pyrazoles, pyrroles, and triazines .
Scientific Research Applications
2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is unique due to the presence of the thiazole ring, which imparts specific biological activities and chemical reactivity. The combination of the cyano and thiazole moieties makes it a versatile compound for various synthetic and biological applications .
Properties
IUPAC Name |
2-cyano-N-(1,3-thiazol-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-2-1-7(11)9-3-6-4-12-5-10-6/h4-5H,1,3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFWNTAEZCDLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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